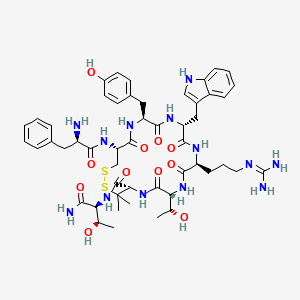![molecular formula C24H25NO7S B10848355 [(4R,4aR,7S,7aR,12bS)-9-benzoyloxy-3-methyl-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-yl] sulfate](/img/structure/B10848355.png)
[(4R,4aR,7S,7aR,12bS)-9-benzoyloxy-3-methyl-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-yl] sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is primarily known for its potential therapeutic applications, particularly in the field of medicinal chemistry. The compound has been studied for its interactions with various biological targets, making it a subject of interest in drug discovery and development .
Preparation Methods
The synthesis of DM3B6S involves multiple steps, including the formation of key intermediates and the use of specific reagents and conditions. The synthetic route typically starts with the preparation of the core structure, followed by functional group modifications to achieve the desired chemical properties . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, as well as the use of scalable processes to meet commercial demands .
Chemical Reactions Analysis
DM3B6S undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, leading to different analogs.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing new functional groups.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) are frequently used.
Scientific Research Applications
DM3B6S has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors and enzymes.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of DM3B6S involves its interaction with specific molecular targets, such as the mu-type opioid receptor . The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways that are crucial for cellular responses .
Comparison with Similar Compounds
DM3B6S can be compared with other similar compounds, such as:
CHEMBL213738: Another small molecular compound with similar structural features but different functional groups.
CHEMBL213739: A compound with a similar core structure but variations in the side chains.
Uniqueness: DM3B6S is unique due to its specific functional groups and the particular biological targets it interacts with, which may result in distinct pharmacological profiles
Properties
Molecular Formula |
C24H25NO7S |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
[(4R,4aR,7S,7aR,12bS)-9-benzoyloxy-3-methyl-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-yl] sulfate |
InChI |
InChI=1S/C24H25NO7S/c1-25-12-11-24-16-8-10-19(32-33(27,28)29)22(24)31-21-18(9-7-15(20(21)24)13-17(16)25)30-23(26)14-5-3-2-4-6-14/h2-7,9,16-17,19,22H,8,10-13H2,1H3,(H,27,28,29)/t16-,17+,19-,22-,24-/m0/s1 |
InChI Key |
YEYZQNSVGVDYOU-MJFIPZRTSA-N |
Isomeric SMILES |
C[NH+]1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC(=O)C6=CC=CC=C6)O[C@H]3[C@H](CC4)OS(=O)(=O)[O-] |
Canonical SMILES |
C[NH+]1CCC23C4C1CC5=C2C(=C(C=C5)OC(=O)C6=CC=CC=C6)OC3C(CC4)OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF](/img/structure/B10848279.png)
![[(2R)-3-[hydroxy-[2-hydroxy-3-[hydroxy-[(2R)-2-[(9E,12Z)-octadeca-9,12-dienoyl]oxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropoxy]phosphoryl]oxypropoxy]phosphoryl]oxy-2-[(9Z,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate](/img/structure/B10848282.png)
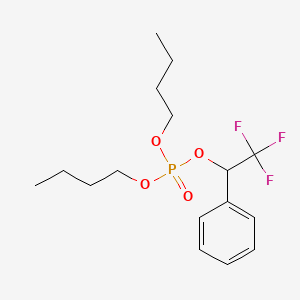
![sodium;1-[(2R,5S)-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]-4-iminopyrimidin-2-olate](/img/structure/B10848300.png)
![[(2R)-3-[[3-[[(2R)-2,3-bis[[(9E,12E)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B10848302.png)
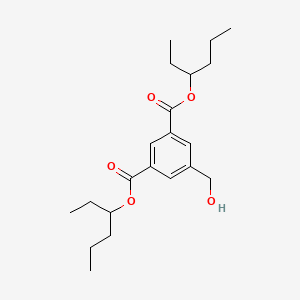
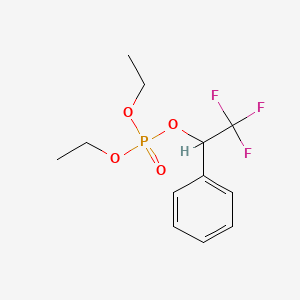
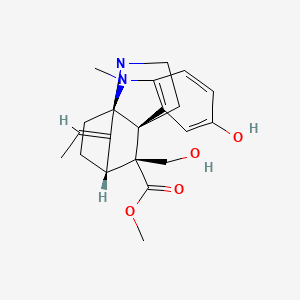
![[(3aR,4S,6E,10Z,11aR)-10-(hydroxymethyl)-6-methyl-3-methylene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (3R)-3,4-dihydroxy-2-methylene-butanoate](/img/structure/B10848316.png)
![Bis(1-Methylethyl) [2-(Sulfanylmethyl)phenyl]phosphonate](/img/structure/B10848317.png)
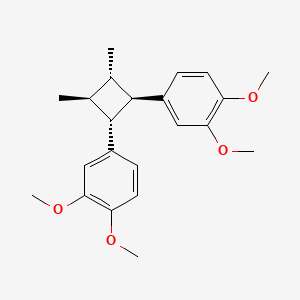
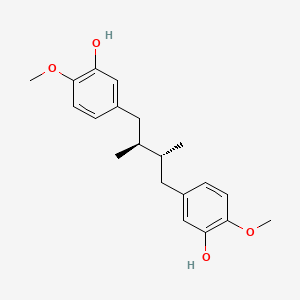
![[(4R,4aR,7S,7aR,12bS)-9-acetyloxy-3-methyl-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-yl] sulfate](/img/structure/B10848348.png)
